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Preclinical Evidence for Gedatolisib with ICls

A 2021 preclinical study investigated whether different PI3K/mTOR inhibitors, when combined with
paclitaxel, could enhance the response to immune checkpoint inhibitors (anti-PD-1 + anti-CTLA-4) in a

mouse model of breast cancer [1] [2].

The results suggested that the broad-spectrum PI3BK/mTOR inhibitor gedatolisib was the most effective

in this context [2]:

¢ Gedatolisib + ICI: This combination resulted in significantly greater inhibition of tumor growth (~85%
inhibition) compared to ICI therapy alone [2].

e Gedatolisib + Paclitaxel + ICI: Adding paclitaxel to the gedatolisib and ICI regimen produced the
best response, leading to complete regression of 60% of tumors after 30 days of treatment [1] [2].

¢ Immune Response: The combination of gedatolisib and ICI induced durable dendritic cell, CD8+ T-
cell, and NK-cell responses within the tumor microenvironment [2].

The study concluded that this triple combination (gedatolisib + paclitaxel + ICI) may be a viable therapeutic

approach for metastatic breast cancer and warrants further evaluation [1] [2].

The diagram below illustrates the proposed mechanism and superior efficacy of the gedatolisib combination

from this preclinical study:
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Dendritic cells, CD8+ T-cells, NK cells
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Mechanistic Rationale for the Combination

The rationale for combining gedatolisib with immunotherapy is rooted in its unique mechanism of action,

which differs from inhibitors that target only single nodes of the PI3K/AKT/mTOR (PAM) pathway [3].

¢ Single-Node Inhibitors: Drugs like alpelisib (PI3Ka-specific), capivasertib (AKT inhibitor), and
everolimus (MTORCL1 inhibitor) target only one component of the pathway. This can lead to feedback
loops and compensatory mechanisms that allow cancer cells to maintain viability and develop
resistance [3].

e Gedatolisib as a Multi-Node Inhibitor: Gedatolisib is a dual PI3K/mTOR inhibitor that
simultaneously targets all Class | PI3K isoforms (q, (3, y, d) as well as both mTORC1 and mTORC2.
This comprehensive inhibition is proposed to more effectively suppress the PAM pathway, limiting
adaptive resistance and leading to more potent anti-tumor effects [3].

The following table compares the target profiles of gedatolisib and other PAM pathway inhibitors.
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Drug Name Inhibitor Class PIBKa PIBKB PI3BKy PI3Kd6 mTORC1 MTORC2
Gedatolisib Pan-PI3K/ mTOR Yes Yes Yes Yes Yes Yes
Alpelisib PI3Ka-specific Yes No No No No No
Copanlisib Pan-PI3K Yes Yes Yes Yes No No
Everolimus MmTORC1 No No No No Yes No

Current Clinical Context and Research Directions

While the gedatolisib + ICI combination is not yet approved, gedatolisib is under active clinical

investigation in other combinations.

e Ongoing Clinical Trials: Gedatolisib is primarily being studied in hormone receptor-positive (HR+),
HER2-negative advanced breast cancer. The global VIKTORIA-1 Phase 3 trial (NCT05501886) is
evaluating gedatolisib in combination with fulvestrant, with or without palbociclib [3] [4]. Initial results,
including for patients with PIK3CA wild-type tumors, were presented in late 2025 [4].

¢ Research Gaps: The search results did not reveal any ongoing or completed clinical trials specifically
for the combination of gedatolisib and immune checkpoint inhibitors in humans. The transition of this
strategy from promising preclinical data to clinical testing remains a future step.

A Guide for Researchers

For scientists and drug development professionals, the current evidence suggests several key considerations:

¢ Promising Preclinical Signal: The data provides a strong rationale for exploring gedatolisib as a

candidate to overcome ICI resistance in "immunologically cold" tumors, particularly breast cancer.
e Focus on Tumor Microenvironment: The preclinical evidence highlights that the benefit may stem

from reversing immune suppression and enhancing cytotoxic T-cell and NK-cell infiltration [2].
¢ Clinical Translation Awaiting: The critical next step is the design and initiation of early-phase clinical
trials to evaluate the safety and preliminary efficacy of this combination in patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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